

# Axl Inhibitor UNC2025: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Axl-IN-8

Cat. No.: B12398228

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This technical guide provides an in-depth overview of the potent and orally bioavailable Axl kinase inhibitor, UNC2025. The document details its chemical structure, inhibitory activity, and a comprehensive synthesis pathway, making it a valuable resource for researchers in oncology and drug discovery.

## Chemical Structure and Properties

UNC2025 is a dual inhibitor of MER and FLT3 kinases, also exhibiting potent activity against Axl.<sup>[1]</sup> Its chemical structure is presented below:

Chemical Name: N-(4-((2-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-phenylcyclopropanecarboxamide

Molecular Formula: C<sub>29</sub>H<sub>23</sub>N<sub>5</sub>O<sub>2</sub>S

Molecular Weight: 513.12 g/mol <sup>[1]</sup>

## Inhibitory Activity

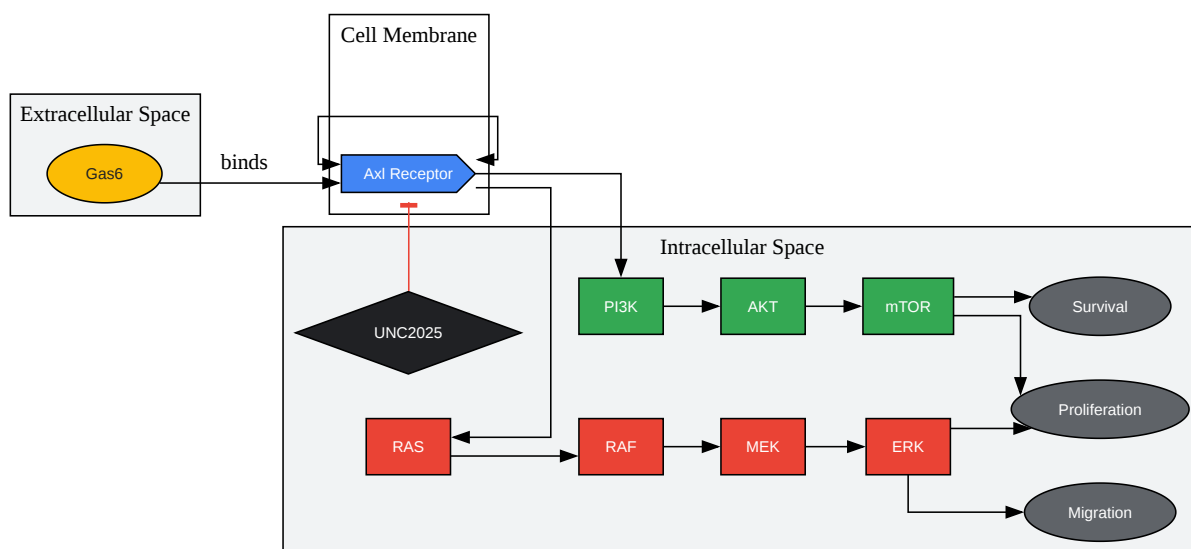
UNC2025 has been demonstrated to be a highly potent inhibitor of several kinases, with a particular efficacy against the TAM (Tyro3, Axl, Mer) family and Flt3. The inhibitory concentrations (IC<sub>50</sub>) are summarized in the table below.

Target Kinase	IC50 (nM) - Biochemical Assay	IC50 (nM) - Cell-Based Assay
Mer	0.74[1]	2.7 (in 697 B-ALL cells)[2]
Flt3	0.8[1]	14 (in Molm-14 AML cells)[2]
Axl	1.6[3]	122[2]
Tyro3	-	301[2]

Data compiled from multiple sources.[1][2][3]

## Axl Signaling Pathway

Axl is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates several downstream signaling pathways crucial for cell proliferation, survival, and migration. UNC2025, as a type I kinase inhibitor, competitively binds to the ATP-binding pocket of the Axl kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.

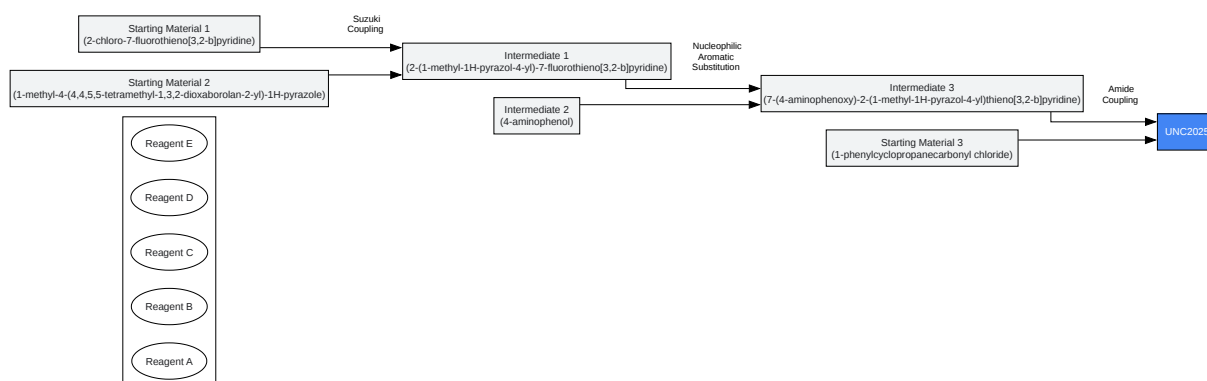


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**Figure 1:** Axl signaling pathway and the inhibitory action of UNC2025.

## Synthesis Pathway of UNC2025

The synthesis of UNC2025 involves a multi-step process, which is outlined below. The detailed experimental protocols are provided in the subsequent section.



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**Figure 2:** Synthetic pathway for UNC2025.

## Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of UNC2025, based on the likely synthetic route.

### Suzuki Coupling for Intermediate 1

- **Reaction:** To a solution of 2-chloro-7-fluorothieno[3,2-b]pyridine (Starting Material 1) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Starting Material 2) in a suitable solvent (e.g., 1,4-dioxane/water mixture), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and a base (e.g., K<sub>2</sub>CO<sub>3</sub>) are added.

- **Conditions:** The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a defined period (e.g., 12 hours).
- **Work-up and Purification:** After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Intermediate 1.

## Nucleophilic Aromatic Substitution for Intermediate 3

- **Reaction:** 4-aminophenol (Intermediate 2) is dissolved in a polar aprotic solvent (e.g., DMF or DMSO), and a strong base (e.g., NaH) is added portion-wise at a low temperature (e.g., 0 °C). The mixture is stirred for a short period to allow for the formation of the phenoxide.
- **Conditions:** A solution of Intermediate 1 in the same solvent is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.
- **Work-up and Purification:** The reaction is quenched by the slow addition of water. The resulting precipitate is collected by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether or hexane), and dried under vacuum to afford Intermediate 3.

## Amide Coupling to form UNC2025

- **Reaction:** To a solution of Intermediate 3 in a suitable aprotic solvent (e.g., dichloromethane or THF) and a non-nucleophilic base (e.g., pyridine or triethylamine), 1-phenylcyclopropanecarbonyl chloride (Starting Material 3) is added dropwise at 0 °C.
- **Conditions:** The reaction mixture is stirred at room temperature for several hours.
- **Work-up and Purification:** The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final product, UNC2025.

## Conclusion

UNC2025 is a potent Axl kinase inhibitor with a well-defined structure and a feasible synthetic pathway. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the development of novel cancer therapeutics targeting the Axl signaling pathway. Further investigation into the preclinical and clinical efficacy of UNC2025 and its analogs is warranted.

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## References

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